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molecular formula C9H13N3O2S B029035 Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 76360-82-2

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B029035
M. Wt: 227.29 g/mol
InChI Key: VDDZMXQAZJMGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733914

Procedure details

A solution of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxylate ethyl ester (4.36 g, 19.3 mmol) in 60 mL of tetrahydrofuran was added dropwise to a room temperature suspension of lithium aluminum hydride (1.10 g, 29.0 mmol) in 40 mL of tetrahydrofuran. After 10 minutes the reaction was carefully quenched with 2 mL of water, 2 mL of 15% NaOH, and an additional 7 mL of water. The mixture was stirred for 1 hour, and the white precipitate which had formed was removed by filtration, and was washed with ethyl acetate. The filtrate was concentrated in vacuo and 3:1 hexane:ethyl acetate was added. The solids were collected to give 2.99 g (84%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinemethanol; mp 155°-157° C.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([NH:14][CH3:15])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:15][NH:14][C:7]1[C:6]([CH2:4][OH:3])=[CH:11][N:10]=[C:9]([S:12][CH3:13])[N:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)NC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 10 minutes the reaction was carefully quenched with 2 mL of water, 2 mL of 15% NaOH
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the white precipitate which had formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and 3:1 hexane
ADDITION
Type
ADDITION
Details
ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
The solids were collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1=NC(=NC=C1CO)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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